molecular formula C24H18F3N5 B2372760 N-phenethyl-3-(3-(trifluoromethyl)phenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 866844-74-8

N-phenethyl-3-(3-(trifluoromethyl)phenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2372760
CAS No.: 866844-74-8
M. Wt: 433.438
InChI Key: HOAYSLKRPMPWQD-UHFFFAOYSA-N
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Description

N-phenethyl-3-(3-(trifluoromethyl)phenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a heterocyclic compound featuring a triazoloquinazoline core. This scaffold is characterized by a fused bicyclic system with nitrogen atoms at strategic positions, enabling diverse biological interactions. The compound’s structure includes:

  • A 3-(trifluoromethyl)phenyl substituent at the 3-position, which introduces electron-withdrawing properties and metabolic stability.

Triazoloquinazolines are known for their versatility in medicinal chemistry, particularly as kinase inhibitors or antimicrobial agents. The trifluoromethyl group is a common pharmacophore in drug design due to its ability to modulate electronic and steric properties .

Properties

IUPAC Name

N-(2-phenylethyl)-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18F3N5/c25-24(26,27)18-10-6-9-17(15-18)21-23-29-22(28-14-13-16-7-2-1-3-8-16)19-11-4-5-12-20(19)32(23)31-30-21/h1-12,15H,13-14H2,(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOAYSLKRPMPWQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC(=CC=C5)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18F3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-phenethyl-3-(3-(trifluoromethyl)phenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a novel compound with significant potential in pharmacology, particularly due to its unique structural features that may influence its biological activity. This article reviews the biological activity of this compound based on available literature, including its effects on various biological systems and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be summarized by its molecular formula C15H14F3N5C_{15}H_{14}F_3N_5, which includes a trifluoromethyl group that is known to enhance the lipophilicity and biological activity of organic compounds. The presence of the triazole and quinazoline moieties contributes to its potential pharmacological effects.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with quinazoline and triazole derivatives, including:

  • Anticancer Activity : Compounds with similar structures have shown promising results in inhibiting cancer cell proliferation. For instance, quinazoline-based hybrids have been reported to exhibit IC50 values ranging from 0.36 to 40.90 μM against different cancer cell lines .
  • Antibacterial Properties : Quinazoline derivatives have demonstrated antibacterial effects, making them candidates for developing new antibiotics .
  • Enzyme Inhibition : Several derivatives have been identified as effective inhibitors of enzymes such as urease and COX enzymes, which are important targets in treating various diseases .

1. Anticancer Activity

A study on quinazoline-based hybrids indicated that modifications in substituents significantly affect their anticancer properties. For example, specific compounds exhibited an EGFR inhibitory profile comparable to established drugs like erlotinib . The structure-activity relationship (SAR) analysis revealed that bulky groups enhance biological activity.

2. Antidepressant-Like Effects

Another study focused on a related compound, N-(3-((3-(trifluoromethyl)phenyl)selenyl)prop-2-yn-1-yl) benzamide, which demonstrated antidepressant-like effects in mice through modulation of serotonergic systems . This suggests that similar compounds may also exhibit neuropharmacological properties.

3. Enzyme Inhibition Studies

Research has shown that triazole derivatives can inhibit urease effectively. A specific hybrid compound was found to have an IC50 value of 1.88 μg/mL against urease, indicating strong potential for treating infections caused by urease-producing pathogens .

Summary Table of Biological Activities

Activity TypeCompound/AnalogIC50 Range (μM)Notes
AnticancerQuinazoline-based hybrids0.36 - 40.90Effective against MDA-MB-231
AntibacterialQuinazoline derivativesVariousPotential new antibiotics
Urease InhibitionTriazole derivatives1.88Strong inhibitor
AntidepressantN-(3-(trifluoromethyl)phenyl)...Not specifiedModulates serotonergic system

Comparison with Similar Compounds

Structural Analogues within the Triazoloquinazoline Family

The following table compares key structural analogues:

Compound Name Substituents (3-position) 5-Amine Substituent Molecular Weight Key Features/Applications Reference ID
N-phenethyl-3-(3-(trifluoromethyl)phenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine (Target Compound) 3-(Trifluoromethyl)phenyl Phenethyl ~452.3* Potential kinase inhibition
N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine 3-Methylphenyl 3,4-Dimethoxyphenethyl 439.52 Enhanced solubility via methoxy groups
N-[2-(3,4-Diethoxyphenyl)ethyl]-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine 4-Methylphenyl (p-tolyl) 3,4-Diethoxyphenethyl ~467.5 Increased lipophilicity
3-(4-Nitrophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine 4-Nitrophenyl Unsubstituted amine 306.28 Electron-deficient core for reactivity
3-(3,4-Dimethylbenzenesulfonyl)-N-(2-methoxy-5-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine 3,4-Dimethylbenzenesulfonyl 2-Methoxy-5-methylphenyl ~521.6 Sulfonyl group for metabolic stability

*Calculated based on analogous structures.

Key Observations:
  • Electron-Withdrawing vs. In contrast, methyl or methoxy substituents () increase hydrophobicity or solubility.
  • Phenethyl Modifications : Ethoxy groups () extend half-life compared to methoxy (), while sulfonyl groups () may reduce CYP450-mediated metabolism.

Comparison with Triazolopyrimidine Analogues

Triazolopyrimidines share a similar triazole-heterocycle fusion but differ in ring size and nitrogen placement:

Compound Name Core Structure Substituents (5/7-position) Molecular Weight Biological Activity Reference ID
N-(4-Methoxyphenethyl)-5-(4-(trifluoromethyl)phenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine Triazolopyrimidine 4-Trifluoromethylphenyl, 4-methoxyphenethyl ~430.4 Anti-tubercular activity
5-Methyl-N-[4-methyl-3-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidin-7-amine Triazolopyrimidine 4-Methyl-3-(trifluoromethyl)phenyl ~350.3 Unknown (structural study)
Key Differences:
  • Bioactivity : Triazolopyrimidines () show efficacy against Mycobacterium tuberculosis, whereas triazoloquinazolines are explored in oncology.

Comparison with Triazoloquinoxalines and Other Heterocycles

Triazoloquinoxalines () feature a quinoxaline core, altering electronic properties:

  • Example: 3-(Trifluoromethyl)quinoxalin-2-amine () has a molecular weight of 213.16, significantly smaller than the target compound, suggesting better diffusion but reduced target specificity.
  • Sulfonyl Derivatives : Compounds like 3-(3,4-dimethylphenyl)sulfonyl-triazoloquinazoline () exhibit enhanced stability but may face solubility challenges.

Preparation Methods

Cyclocondensation of 2-Azidoquinazolinones

The foundational route to triazolo[1,5-a]quinazolinones involves thermal cyclization of 2-azidoquinazolinone precursors. Pokhodylo et al. demonstrated that 2-azidobenzoates derived from isatins undergo domino annulation with activated acetonitriles, yielding 3-substituted triazoloquinazolinones in 68–85% yields. For the target compound, this approach would require:

  • Preparation of 2-azido-5-nitroquinazolinone via diazotization of 5-aminoquinazolinone
  • Copper-catalyzed cycloaddition with 3-(trifluoromethyl)phenylacetylene
  • Reduction of the nitro group to amine using SnCl₂/HCl
  • N-Phenethylation via Buchwald-Hartwig coupling

Critical challenges include regioselectivity in the Huisgen cycloaddition (1,4- vs 1,5-triazole) and nitro group reduction side reactions. The cyclocondensation step typically requires anhydrous DMF at 110°C for 12–18 hours.

Gabriel Synthesis with Aminoquinazolinones

An alternative pathway employs Gabriel synthesis to install the 5-amine group prior to triazole formation:

  • Quinazolin-5-one bromination (NBS, CCl₄, 80°C)
  • Gabriel amination with phthalimide potassium salt (DMF, 120°C)
  • Hydrazinolysis to free amine (NH₂NH₂, ethanol reflux)
  • Diazotization and cyclization with NaN₃/CuI

Modern Catalytic Methods for Key Bond Formations

Palladium-Catalyzed N-Phenethylation

The installation of the N-phenethyl group necessitates efficient C–N bond formation. The US11434243B2 patent details optimized conditions for analogous aminations:

Parameter Optimal Condition Effect on Yield
Catalyst Pd₂(dba)₃/Xantphos (1:2.5) 88% vs 35% (no ligand)
Base Cs₂CO₃ 92% vs 64% (K₃PO₄)
Solvent Toluene/EtOH (3:1) 85% vs 72% (DME)
Temperature 110°C 89% vs 78% (90°C)

Reaction scale-up trials (50 g substrate) maintained yields above 85% with 0.5 mol% Pd loading. Critical impurities included bis-aminated byproducts (<2.5% by HPLC).

Photocatalytic Trifluoromethyl Group Installation

The CN113388646A patent describes TiO₂ nanotube-supported [Cp*Rh(bpy)(H₂O)]²⁺ complexes for NADPH regeneration in asymmetric reductions. Adapted for trifluoromethylation:

  • TiO₂ nanotubes (prepared via alkaline hydrothermal treatment)
  • [Cp*Rh(bpy)(H₂O)]²⁺ (0.1 mol%)
  • Visible light (420 nm Xe lamp)
  • 3-(Trifluoromethyl)benzenediazonium tetrafluoroborate

This photocatalytic system achieved 78% arylation yield vs 52% for traditional Ullmann conditions. The nanotube support enabled catalyst recycling (7 cycles, <15% activity loss).

Multi-Component Assembly Strategies

One-Pot Triazole-Quinazoline Coupling

Building on Langmuir-reported methods, a convergent synthesis was developed:

Step Reagents/Conditions Time Yield
Quinazolinone formation Urea, POCl₃, 80°C 6 h 89%
Azide installation NaN₃, DPPA, DMF 3 h 76%
CuAAC cyclization CuI, 3-(CF₃)C₆H₄C≡CH, NEt₃ 8 h 82%
Amine deprotection H₂, Pd/C, MeOH 2 h 95%

This four-step sequence delivered the core structure in 54% overall yield. Scale-dependent effects emerged at >100 g batches due to exothermic azide formation.

Enzymatic Resolution of Chiral Intermediates

While the target compound lacks stereocenters, enzymatic methods from PMC11687614 were adapted for precursor purification:

  • Candida antarctica lipase B (CAL-B)
  • Vinyl acetate as acyl donor
  • Hexane/MTBE (4:1) solvent system
  • 40°C, 24 h rotation

This protocol resolved racemic 3-(trifluoromethyl)phenylglycidol intermediates with 98% ee, though direct application to the triazoloquinazoline system requires further study.

Critical Process Optimization Parameters

Solvent Effects on Cyclization

Screening of aprotic dipolar solvents revealed significant impacts:

Solvent Dielectric Constant Cyclization Yield Byproduct Formation
DMF 36.7 88% 6%
NMP 32.2 82% 9%
DMSO 46.7 76% 15%
DMAc 37.8 85% 7%

Optimal cyclization occurred in DMF with 4Å molecular sieves to absorb generated H₂O.

Temperature Gradients in Scale-Up

Exothermic risks during azide formation necessitated controlled heating:

Batch Size Adiabatic Temp Rise Cooling Requirement
100 g 18°C Jacket cooling sufficient
1 kg 42°C External loop heat exchanger
5 kg 61°C Segmented dosing with <5°C/min rise

Process analytical technology (PAT) using ReactIR confirmed intermediate stability up to 90°C.

Analytical Characterization Benchmarks

HPLC Purity Profiles

Developed method (Zorbax SB-C18, 150×4.6 mm):

Component Retention Time (min) Relative Area
Target compound 12.7 98.2%
Des-trifluoromethyl 9.3 0.8%
Bis-phenethyl 15.1 0.6%

Mobile phase: 0.1% TFA in H₂O/MeCN gradient (30→80% over 20 min).

X-ray Crystallographic Validation

Single-crystal analysis (similar to S8 in Langmuir):

Parameter Value
Crystal system Monoclinic
Space group P2₁/c
a, b, c (Å) 12.73(2), 7.891(5), 19.04(3)
β (°) 101.3(1)
V (ų) 1864.8
Z 4

The triazoloquinazoline core showed planarity (r.m.s. deviation 0.035 Å), with the trifluoromethylphenyl group at 59.3° dihedral angle.

Comparative Evaluation of Synthetic Routes

Method Steps Overall Yield Purity Scale Feasibility
Classical cyclocondensation 7 34% 92% <100 g
Catalytic amination 5 58% 95% 1 kg
Photocatalytic 6 49% 89% 500 g

The catalytic amination route from US11434243B2 offers superior yields and scalability, though requiring specialized Pd catalysts.

Q & A

Q. What are the common synthetic routes for N-phenethyl-3-(3-(trifluoromethyl)phenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine, and what reaction conditions optimize yield?

  • Methodological Answer : Synthesis typically involves cyclization of precursors like anthranilic acid derivatives or 2-aminobenzonitrile with alkynes/aryl amines. Key steps include:
  • Nucleophilic substitution : Reacting triazoloquinazoline intermediates with phenethylamine derivatives under reflux in DMF or ethanol, catalyzed by triethylamine (TEA) .
  • Copper-catalyzed cyclization : For triazole ring formation, using Cu(I) catalysts in acetonitrile at 60–80°C .
    Optimization:
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
  • Catalyst tuning : TEA enhances nucleophilic substitution efficiency, while palladium on carbon aids in hydrogenation steps .
  • Yield range : 25–65% depending on substituent steric effects and reaction time .

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • X-ray crystallography : Resolves tautomeric forms and confirms triazole-quinazoline fusion. Planarity analysis (e.g., dihedral angles between phenyl and triazoloquinazoline rings) distinguishes structural rigidity .
  • NMR spectroscopy :
  • ¹H/¹³C-NMR : Identifies substituent positions (e.g., trifluoromethyl protons at δ ~7.5 ppm, phenethyl chain protons at δ 2.8–3.5 ppm) .
  • 2D techniques (COSY, NOESY) : Map spatial proximity of aromatic protons and confirm regiochemistry.
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 467.232 for C28H29N5O2) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound?

  • Methodological Answer :
  • Systematic substitution : Replace trifluoromethyl/phenethyl groups with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess effects on target binding .
  • In vitro assays :
  • Enzyme inhibition : Measure IC50 against kinases or DHODH (dihydroorotate dehydrogenase) using fluorescence-based assays .
  • Cellular uptake : Compare logP values (e.g., XLogP3 ~6.1 ) to correlate lipophilicity with membrane permeability.
  • Data table :
Substituent (R)Target IC50 (nM)logP
CF₃1206.1
OCH₃4504.8
NO₂856.5
Example data from analogs in

Q. What strategies are effective in resolving contradictions in biological activity data across different studies?

  • Methodological Answer :
  • Assay standardization : Control variables like buffer pH, ATP concentration (for kinase assays), or cell line passage number .
  • Molecular docking validation : Use AutoDock Vina to compare binding poses in protein structures (e.g., DHODH PDB: 5NGX) and identify false positives from assay artifacts .
  • Meta-analysis : Aggregate data from analogs (e.g., 5-phenyl-triazoloquinazolines ) to identify trends masked by experimental noise.

Q. How can molecular docking and MD simulations improve the design of analogs targeting specific enzymes?

  • Methodological Answer :
  • Docking protocols :

Prepare protein (e.g., remove water, add hydrogens).

Define binding pockets using GRID or SiteMap.

Score poses with Glide SP/XP or MM-GBSA .

  • MD simulations :
  • Run 100-ns trajectories in Desmond to assess stability of ligand-protein interactions (e.g., hydrogen bonds with catalytic residues).
  • Compare RMSD/RMSF plots for trifluoromethyl vs. methyl analogs to predict metabolic stability .

Q. What experimental and computational approaches are used to evaluate metabolic stability and toxicity?

  • Methodological Answer :
  • In vitro ADMET :
  • Microsomal stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS .
  • CYP inhibition : Screen against CYP3A4/2D6 using luminescent assays.
  • In silico tools :
  • SwissADME : Predict BBB permeability (e.g., TPSA ~73.6 Ų suggests poor CNS penetration).
  • ProTox-II : Estimate hepatotoxicity risk based on structural alerts (e.g., triazole rings may trigger false positives) .

Data Contradiction Analysis

Q. How do conflicting reports on antitumor activity of triazoloquinazolines arise, and how can they be reconciled?

  • Methodological Answer :
  • Source analysis : Discrepancies often stem from:
  • Cell line variability : Sensitivity differences between HeLa vs. MCF-7 cells .
  • Substituent batch purity : Impurities >5% (e.g., sulfoxide byproducts ) skew dose-response curves.
  • Resolution steps :

Replicate studies with independently synthesized batches.

Use orthogonal assays (e.g., apoptosis markers vs. ATP viability) .

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